molecular formula C7H16Cl2N2 B7944878 endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

Cat. No.: B7944878
M. Wt: 199.12 g/mol
InChI Key: BNPQJRGIYNPZHG-UHFFFAOYSA-N
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Description

endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of bulk reagents and efficient reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with biological molecules, potentially affecting their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • 6-Amino-3-methyl-3-azabicyclo[3.1.1]heptane dihydrochloride

Uniqueness

endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-methyl-6-azabicyclo[3.1.1]heptan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-6-2-5(8)3-7(9)4-6;;/h5-7H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPQJRGIYNPZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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